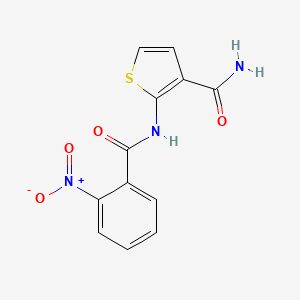

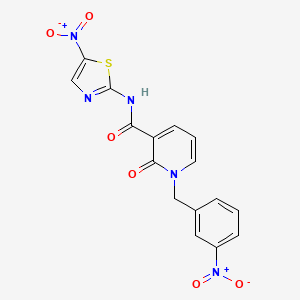

2-(2-Nitrobenzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 2-(2-Nitrobenzamido)thiophene-3-carboxamide, typically involves multiple steps starting from simple thiophene compounds. A study by Amr et al. (2010) details the synthesis of novel thiophene derivatives through initial reactions with different organic reagents, demonstrating the versatility of thiophene chemistry (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical reactivity and biological activity. For example, Wardell et al. (2005) analyzed the three-dimensional framework structures of isomeric compounds involving nitrophenylbenzamide and highlighted the importance of hydrogen bonding and pi-pi stacking interactions in determining the compounds' structure and reactivity (Wardell et al., 2005).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including nucleophilic substitution and rearrangement. Guerrera et al. (1995) described the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted thiophene derivatives, illustrating the reactivity of the thiophene ring and its susceptibility to nucleophilic attack (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Detailed characterizations, including X-ray diffraction and spectroscopic analyses, provide insights into the physical properties of these compounds. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, offering insight into the intermolecular interactions and the stability of the crystal lattice (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Properties Analysis

The chemical properties of 2-(2-Nitrobenzamido)thiophene-3-carboxamide derivatives are defined by their functional groups, which influence their reactivity, acidity, and potential for forming derivatives. Studies have shown that the introduction of nitro and amido groups can significantly affect the electron density of the thiophene ring, altering its reactivity towards electrophilic and nucleophilic agents. For example, the synthesis and characterization of various thiophene derivatives have revealed how different substituents impact the molecule's reactivity and biological activity (Saeed et al., 2010).

科学的研究の応用

Antiviral Activity

- A study by Yongshi et al. (2017) reported on the synthesis of furan-carboxamide derivatives, closely related to thiophene-3-carboxamide, which showed potent inhibitory activity against the influenza A H5N1 virus.

Antimicrobial Properties

- Sumrra et al. (2016) synthesized compounds derived from thiophene-2-carboxamide that were used to prepare metal complexes, demonstrating significant antimicrobial activity against various bacterial and fungal strains.

- In a study by Nallangi et al. (2014), derivatives of thiophene-3-carboxamide were synthesized and evaluated against Mycobacterium tuberculosis, with certain compounds showing higher potency than standard drugs.

Potential in Treating Arrhythmia and Anxiety

- Amr et al. (2010) investigated a series of novel thiophene derivatives synthesized from thiophene-3-carboxamide, which displayed significant antiarrhythmic, serotonin antagonist, and anti-anxiety activities. (Amr, 2010)

Application in Bioactive Molecule Synthesis

- Calenbergh et al. (1994) synthesized 2'-benzamido-2'-deoxyadenosine analogues, including a thiophene-2-carboxamido analogue, as potential treatments for sleeping sickness. (Calenbergh, 1994)

Inhibition of Cell Adhesion Molecules

- Boschelli et al. (1995) reported on benzo[b]thiophene-2-carboxamides, including thiophene-3-carboxamides, inhibiting the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are critical in inflammation processes. (Boschelli, 1995)

Synthesis of Biologically Active Compounds

- Abdel-latif et al. (2011) demonstrated the synthesis of various biologically active derivatives using 2-amino-N-arylbenzamidine and thiophene-3-carboxamide as starting materials. (Abdel-latif, 2011)

Crystal Structure Analysis

- A study by Vasu et al. (2004) focused on the synthesis and crystal structure analysis of a thiophene-3-carboxamide derivative. (Vasu, 2004)

Antimicrobial Synthesis

- Wardakhan et al. (2005) explored the synthesis of fused heterocyclic derivatives using 2-aminothiophene-3-carboxamide, showing antimicrobial activity. (Wardakhan, 2005)

作用機序

Target of Action

The primary target of 2-(2-Nitrobenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production .

Mode of Action

2-(2-Nitrobenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which in turn affects the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

Given its potent antitumor activity, it is likely that it has favorable bioavailability and can effectively reach its target in the mitochondria .

Result of Action

The result of the action of 2-(2-Nitrobenzamido)thiophene-3-carboxamide is the inhibition of cancer cell growth . By disrupting the energy production in cancer cells, it induces cell death and prevents the proliferation of cancer cells .

特性

IUPAC Name |

2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c13-10(16)8-5-6-20-12(8)14-11(17)7-3-1-2-4-9(7)15(18)19/h1-6H,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDRWMJMFDGZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrobenzamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)